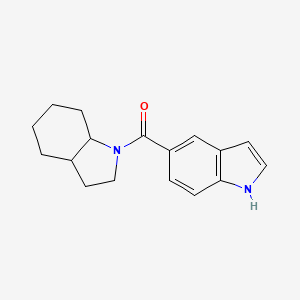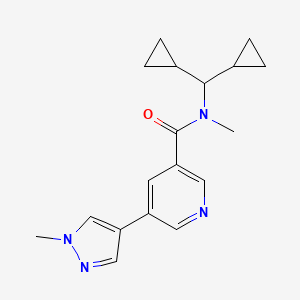![molecular formula C19H26FN3O2 B7574245 N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide, also known as Compound A, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cancer research, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been shown to inhibit the growth of cancer cells and may have potential applications in the development of anticancer drugs. Additionally, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been studied as a potential therapeutic agent for inflammatory diseases.
作用机制
N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A is believed to exert its effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ) in cells. PPARγ is a transcription factor that plays a role in regulating various cellular processes, including inflammation, lipid metabolism, and glucose homeostasis. Activation of PPARγ by N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A leads to changes in gene expression that can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In animal studies, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been shown to improve glucose homeostasis and insulin sensitivity.
实验室实验的优点和局限性
One advantage of using N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A in lab experiments is its specificity for PPARγ, which can allow for targeted modulation of cellular processes. Additionally, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been shown to have low toxicity in animal studies. However, one limitation of using N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A. One area of interest is the development of N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A analogs with improved solubility and potency. Additionally, further studies are needed to better understand the mechanisms underlying the neuroprotective and anti-inflammatory effects of N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A. Finally, there is potential for the development of N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A-based therapies for the treatment of neurodegenerative diseases, cancer, and inflammatory disorders.
合成方法
N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with methyl isocyanate to form 4-fluoro-3-(methylcarbamoyl)benzoic acid. This intermediate is then reacted with 1,2-diaminocyclohexane to form the spirocyclic compound, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A.
属性
IUPAC Name |
N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c1-21-17(24)15-13-14(5-6-16(15)20)22-18(25)23-11-9-19(10-12-23)7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGNIURSSKARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3(CCCCC3)CC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B7574167.png)
![3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)

![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)

![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)

![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)